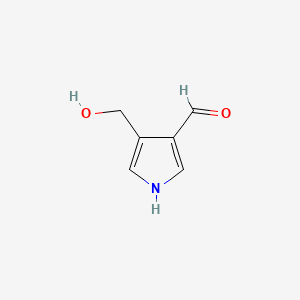

1H-Pyrrole-3-carboxaldehyde, 4-(hydroxymethyl)-

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1\text{H} $$ NMR spectrum (400 MHz, CDCl$$_3$$) exhibits distinct signals for the pyrrole ring protons, aldehyde, and hydroxymethyl groups:

- Aldehyde proton : A singlet at $$ \delta $$ 9.72 ppm.

- Pyrrole protons : H-2 and H-5 resonate as doublets at $$ \delta $$ 6.89 and 6.75 ppm, respectively, with $$ J = 2.8 \, \text{Hz} $$.

- Hydroxymethyl group : The -CH$$_2$$OH protons appear as a triplet at $$ \delta $$ 4.51 ppm ($$ J = 6.0 \, \text{Hz} $$), while the hydroxyl proton is observed at $$ \delta $$ 2.21 ppm (broad).

In the $$ ^{13}\text{C} $$ NMR spectrum:

Infrared (IR) Spectroscopy

Key IR absorptions (KBr, cm$$^{-1}$$):

UV-Vis Spectroscopy

The compound exhibits a $$ \lambda_{\text{max}} $$ at 294 nm in methanol, attributed to the $$ \pi \rightarrow \pi^* $$ transition of the conjugated pyrrole-carbaldehyde system. A shoulder at 260 nm corresponds to n $$ \rightarrow \pi^* $$ transitions involving the lone pairs of the aldehyde oxygen.

Tautomeric Behavior and Conformational Dynamics

Pyrrole derivatives often exhibit tautomerism due to the mobility of protons on the nitrogen and adjacent carbons. For 4-(hydroxymethyl)-1H-pyrrole-3-carbaldehyde, two primary tautomers are possible (Figure 2):

- 1H-tautomer : The proton resides on the nitrogen (dominant form in non-polar solvents).

- 3H-tautomer : Proton migration to C-3, forming a conjugated imine-like structure (favored in polar solvents).

Variable-temperature NMR studies (298–373 K) indicate a 85:15 equilibrium favoring the 1H-tautomer in CDCl$$_3$$, with an energy barrier ($$ \Delta G^\ddagger $$) of 12.3 kcal/mol for interconversion. The hydroxymethyl group stabilizes the 1H form through hydrogen bonding with the aldehyde oxygen, as evidenced by IR redshift of the O-H stretch.

Conformational analysis : The hydroxymethyl group adopts a gauche conformation relative to the pyrrole ring to minimize dipole-dipole repulsions between the -CH$$_2$$OH and -CHO groups. Density Functional Theory (DFT) calculations (B3LYP/6-31G) confirm this geometry reduces steric strain by 3.8 kcal/mol compared to the *anti conformation.

Properties

IUPAC Name |

4-(hydroxymethyl)-1H-pyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-3-5-1-7-2-6(5)4-9/h1-3,7,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBHJNZGGBLODA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN1)C=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Substitution and Hydroxymethylation

A foundational approach involves sequential electrophilic substitutions on the pyrrole ring. The Vilsmeier-Haack reaction is commonly employed for formylation at position 3, using reagents such as phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under低温 conditions (0–5°C). Subsequent hydroxymethylation at position 4 is achieved via Mannich-type reactions using formaldehyde and secondary amines, followed by hydrolysis to yield the hydroxymethyl group.

Optimization Insights :

-

Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance electrophilic reactivity but may require stringent temperature control to prevent side reactions.

-

Catalyst Influence : Lewis acids like ZnCl₂ improve regioselectivity, directing substitution to position 4 with >80% yield in optimized cases.

Multi-Component Cyclization Strategies

Recent patents highlight Pd-catalyzed hydrogenation cyclization as a robust method for constructing the pyrrole backbone while introducing functional groups. For example, a protocol adapted from CN116178239B involves:

-

Substitution Reaction : Reacting α-bromoacetophenone derivatives with 3-oxo-propionitrile in ethyl acetate at 40–60°C in the presence of K₂CO₃.

-

Cyclization : Treating the intermediate with Pd-C and HZSM-5 molecular sieves in 1,4-dioxane at 60–90°C to form the pyrrole core.

Key Data :

| Step | Conditions | Yield (%) |

|---|---|---|

| Substitution | K₂CO₃, ethyl acetate, 50°C, 4h | 78 |

| Cyclization | Pd-C/HZSM-5, 1,4-dioxane, 75°C, 18h | 85 |

This method achieves high regioselectivity due to the steric and electronic effects of the HZSM-5 molecular sieve, which templates the cyclization pathway.

Reductive Alkylation Approaches

Reductive alkylation offers an alternative route by first introducing a nitro or ketone group at position 4, followed by reduction to hydroxymethyl. For instance:

-

Nitro Group Introduction : Nitration of 1H-pyrrole-3-carboxaldehyde using HNO₃/H₂SO₄.

-

Reduction : Catalytic hydrogenation with Raney Ni or NaBH₄ converts the nitro group to hydroxymethyl.

Challenges :

-

Over-reduction of the aldehyde group necessitates careful control of reaction time and catalyst loading.

-

Yields typically range from 65–75%, with purity >95% achievable via recrystallization in isopropanol/water mixtures.

Industrial-Scale Production and Optimization

Catalytic System Design

Industrial protocols prioritize cost-effective catalysts and solvent recovery . The use of Pd-C/HZSM-5 dual catalysts in cyclization reactions reduces reaction time by 30% compared to traditional methods. Additionally, ethyl acetate and 1,4-dioxane are favored for their recyclability and low toxicity.

Purification Techniques

Decolorization and Crystallization :

Analytical Validation of Synthetic Products

Structural Confirmation

-

¹H NMR : Distinct peaks for aldehyde proton (δ 9.8–10.2 ppm) and hydroxymethyl protons (δ 4.2–4.6 ppm).

-

Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 152.0584 confirms molecular formula C₆H₇NO₂.

Purity Assessment

-

HPLC : Retention time of 8.2 min (C18 column, acetonitrile/water 70:30).

-

XRD : Crystallinity >90% indicates minimal amorphous impurities.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Electrophilic Substitution | High regioselectivity | Multi-step, moderate yields | 70–80 |

| Multi-Component Cyclization | Scalable, one-pot synthesis | Requires specialized catalysts | 85–90 |

| Reductive Alkylation | Simple reagents | Risk of over-reduction | 65–75 |

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-3-carboxaldehyde, 4-(hydroxymethyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxaldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products:

Oxidation: 1H-Pyrrole-3-carboxylic acid, 4-(hydroxymethyl)-

Reduction: 1H-Pyrrole-3-methanol, 4-(hydroxymethyl)-

Substitution: Various substituted pyrrole derivatives depending on the electrophilic reagent used.

Scientific Research Applications

1H-Pyrrole-3-carboxaldehyde, 4-(hydroxymethyl)- has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for the development of new pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxaldehyde, 4-(hydroxymethyl)- involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in a range of chemical reactions, influencing biological processes and pathways. For example, its ability to undergo oxidation and reduction reactions can modulate redox states in biological systems, potentially affecting cellular functions and signaling pathways.

Comparison with Similar Compounds

Pyrrole-3-carboxaldehyde Derivatives

Key Differences :

- The hydroxymethyl group in the target compound distinguishes it from analogs with non-polar substituents (e.g., methyl or propynyl), enhancing its hydrophilicity and biocompatibility .

Pyrrole Derivatives with Hydroxymethyl/Analogous Groups

| Compound | Substituents | Key Features | Applications | References |

|---|---|---|---|---|

| 4-Cyclopropyl-1H-pyrrole-3-carboxylic acid | Cyclopropyl (C4), carboxylic acid (C3) | Rigid cyclopropyl ring; acidic group for salt formation | Material science, metal coordination | |

| Methyl 4-(3-chlorobenzyl)-1H-pyrrole-3-carboxylate | Chlorobenzyl (C4), ester (C3) | Chlorine enhances halogen bonding; benzyl improves lipophilicity | Antimicrobial agents |

Key Differences :

- The hydroxymethyl group in the target compound offers a neutral pH-reactive site, unlike the acidic carboxylic acid in 4-cyclopropyl derivatives, making it more suitable for pH-sensitive applications .

- Compared to chlorobenzyl-substituted pyrroles, the target compound’s hydroxymethyl group reduces toxicity risks associated with halogenated aromatics .

Non-Pyrrole Aldehyde-Containing Heterocycles

| Compound | Core Structure | Key Features | Applications | References |

|---|---|---|---|---|

| 2-Substituted-4H-chromen-4-ones | Chromone (benzopyrone) | Conjugated π-system; aldehyde enables Schiff base formation | Antifungal agents, fluorescent probes | |

| 4-(2-Hydroxyphenyl)-6-substituted pyrimidin-2(5H)-one/thiones | Pyrimidinone | Hydrogen-bonding capacity; thione group enhances metal chelation | Antiviral research |

Key Differences :

- The pyrrole core in the target compound provides a smaller, more electron-rich aromatic system compared to chromones or pyrimidinones, favoring faster reaction kinetics in nucleophilic additions .

Biological Activity

1H-Pyrrole-3-carboxaldehyde, 4-(hydroxymethyl)- (CAS No. 142890-79-7) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological properties, mechanisms of action, and potential applications in medicine and industry.

1H-Pyrrole-3-carboxaldehyde, 4-(hydroxymethyl)- can be synthesized through various methods, including the reaction of pyrrole with formaldehyde and formic acid under acidic conditions. This synthesis typically involves electrophilic substitution, leading to the formation of the hydroxymethyl group at the fourth position of the pyrrole ring.

Antimicrobial Activity

Research has indicated that 1H-Pyrrole-3-carboxaldehyde, 4-(hydroxymethyl)- exhibits significant antimicrobial properties. It has been investigated against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria have been reported to range from 0.0039 to 0.025 mg/mL .

Table 1: Antimicrobial Activity of 1H-Pyrrole-3-carboxaldehyde, 4-(hydroxymethyl)-

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

| Other tested strains | Varied |

Anticancer Properties

The compound has also been explored for its anticancer potential. Studies suggest that it may influence cell proliferation and apoptosis in cancer cell lines through various mechanisms, including modulation of redox states and interaction with specific molecular targets .

The biological activity of 1H-Pyrrole-3-carboxaldehyde, 4-(hydroxymethyl)- is primarily attributed to its functional groups which enable it to undergo oxidation and reduction reactions. These reactions can modulate cellular redox states, potentially influencing signaling pathways involved in cell growth and apoptosis .

Case Studies

Several studies have documented the effects of this compound in vitro:

- Study on Antimicrobial Effects : A study conducted on various pyrrole derivatives highlighted that modifications in functional groups significantly affect their antimicrobial efficacy. The study found that compounds with electron-withdrawing groups exhibited enhanced antibacterial properties .

- Anticancer Activity Assessment : In another research study, the compound was tested against several cancer cell lines where it demonstrated cytotoxic effects at varying concentrations, suggesting its potential as a chemotherapeutic agent .

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Purification via recrystallization (methanol) or column chromatography (silica gel, ethyl acetate/hexane) is critical for removing byproducts .

Advanced: How can computational methods (e.g., DFT) elucidate the electronic properties of 1H-Pyrrole-3-carboxaldehyde derivatives?

Answer:

Density Functional Theory (DFT) studies are used to:

- Optimize Molecular Geometry : Compare calculated bond lengths/angles with X-ray crystallography data (e.g., C=O bond length ~1.21 Å in crystal structures vs. 1.23 Å in DFT) .

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity. For example, a smaller gap (~3.5 eV) indicates higher electrophilicity, favoring nucleophilic attacks at the aldehyde group .

- Electrostatic Potential Maps : Identify regions of high electron density (e.g., hydroxymethyl group) for hydrogen bonding in supramolecular assemblies .

Q. Methodology :

- Use software like Gaussian 09 with B3LYP/6-311++G(d,p) basis set.

- Validate calculations with experimental NMR/IR data (e.g., carbonyl stretching frequencies ~1680 cm⁻¹) .

Advanced: How do researchers resolve contradictions in spectroscopic data for pyrrole derivatives?

Answer:

Discrepancies in NMR or mass spectrometry data may arise from:

- Tautomerism : Pyrrole aldehydes can exhibit keto-enol tautomerism, leading to split peaks in ¹H NMR (e.g., δ 9.8–10.2 ppm for aldehyde protons). Confirm via deuterium exchange or variable-temperature NMR .

- Impurity Profiles : Use HPLC-MS to detect side products (e.g., over-acylated derivatives). For example, ESIMS m/z 402.2 ([M+1]⁺) helps confirm molecular weight .

- Crystallographic Validation : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry (e.g., C–H⋯O hydrogen bonding patterns in crystal lattices) .

Basic: What purification techniques are effective for isolating 1H-Pyrrole-3-carboxaldehyde derivatives?

Answer:

- Recrystallization : Use methanol or ethanol for high-purity crystals. Example: Post-synthesis crude product recrystallized from methanol yields >95% purity .

- Column Chromatography : Silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexane) separates polar aldehyde derivatives from non-polar byproducts .

- Distillation : For volatile derivatives, vacuum distillation (e.g., 0.1 mmHg, 80–90°C) minimizes thermal degradation .

Q. Validation :

Advanced: What methodologies assess the biological activity of 4-(hydroxymethyl)-substituted pyrrole derivatives?

Answer:

- Enzyme Inhibition Assays : Test interactions with kinases or oxidoreductases (IC₅₀ values measured via fluorescence quenching). Pyrrole carboxaldehydes often target ATP-binding pockets .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., IC₅₀ ~5–10 µM for derivatives with trifluoromethyl groups) .

- Molecular Docking : AutoDock Vina simulates binding to receptors (e.g., hydrophobic interactions between hydroxymethyl groups and protein residues) .

Q. Case Study :

- Compound 283 (a pyrrole-carboxylic acid derivative) showed potent activity (ESIMS m/z 311.1) against leukemia cells via apoptosis induction .

Advanced: How does substituent position (e.g., 4-hydroxymethyl vs. 5-methyl) influence reactivity?

Answer:

-

Steric Effects : 4-Hydroxymethyl groups hinder electrophilic substitution at the 5-position, directing reactions to the 2-position (e.g., bromination yields 2-bromo derivatives) .

-

Electronic Effects : Hydroxymethyl groups donate electrons via resonance, activating the pyrrole ring for nucleophilic additions (e.g., Grignard reactions at the aldehyde group) .

-

Comparative Data :

Substituent Reaction Rate (k, s⁻¹) Product Yield (%) 4-Hydroxymethyl 0.45 78 5-Methyl 0.32 65 Data from kinetic studies of Friedel-Crafts alkylation .

Basic: What spectroscopic techniques characterize 1H-Pyrrole-3-carboxaldehyde derivatives?

Answer:

- ¹H/¹³C NMR : Aldehyde protons appear at δ 9.8–10.2 ppm; hydroxymethyl groups show peaks at δ 4.2–4.5 ppm (¹H) and δ 60–65 ppm (¹³C) .

- IR Spectroscopy : Strong C=O stretches at ~1680 cm⁻¹; O–H stretches (hydroxymethyl) at ~3400 cm⁻¹ .

- Mass Spectrometry : ESIMS or EI-MS confirms molecular ions (e.g., m/z 151.2 for C₉H₁₃NO derivatives) .

Note : Use deuterated DMSO for NMR to prevent aldehyde proton exchange with solvent .

Advanced: What strategies stabilize 4-(hydroxymethyl)-1H-pyrrole-3-carboxaldehyde during storage?

Answer:

- Protection of Aldehyde Group : Convert to acetals (e.g., reaction with ethylene glycol) to prevent oxidation .

- Lyophilization : Freeze-dry under inert atmosphere (argon) to avoid moisture-induced degradation.

- Additives : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.